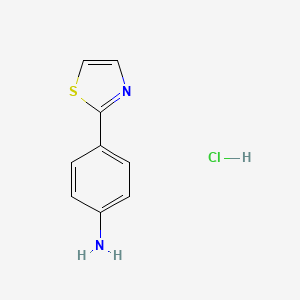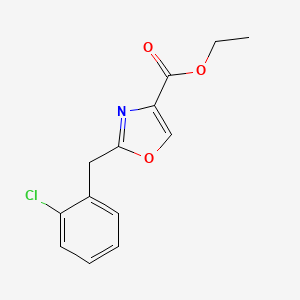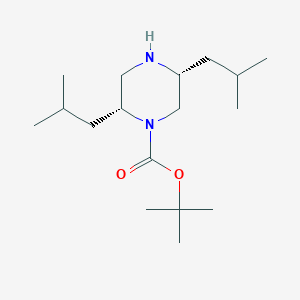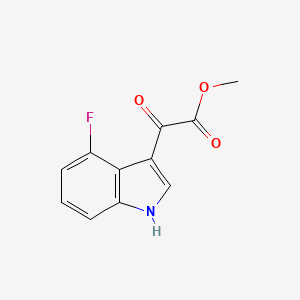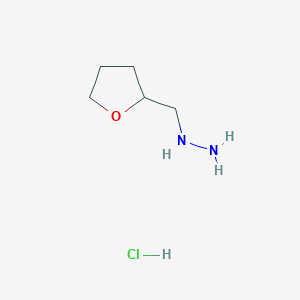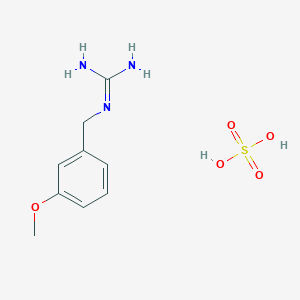
1-(3-Methoxybenzyl)guanidine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxybenzyl)guanidine sulfate is a chemical compound with the molecular formula C9H15N3O5S. It is a guanidine derivative, which means it contains the guanidine functional group, a common feature in many biologically active molecules.
Preparation Methods
The synthesis of 1-(3-Methoxybenzyl)guanidine sulfate can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzylamine with a guanylating agent such as S-methylisothiourea. The reaction typically occurs under mild conditions and can yield the desired product in good yields . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher efficiency and purity .
Chemical Reactions Analysis
1-(3-Methoxybenzyl)guanidine sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methoxybenzyl)guanidine sulfate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other guanidine derivatives and heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)guanidine sulfate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(3-Methoxybenzyl)guanidine sulfate can be compared with other guanidine derivatives such as:
Guanidine hydrochloride: Commonly used in protein denaturation studies.
Aminoguanidine: Known for its role in inhibiting advanced glycation end-products.
Properties
Molecular Formula |
C9H15N3O5S |
|---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C9H13N3O.H2O4S/c1-13-8-4-2-3-7(5-8)6-12-9(10)11;1-5(2,3)4/h2-5H,6H2,1H3,(H4,10,11,12);(H2,1,2,3,4) |
InChI Key |
BZXULJDCLMDWJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


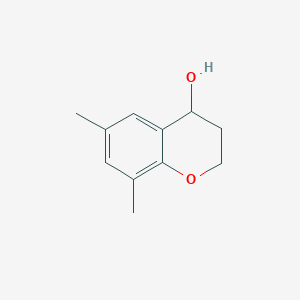
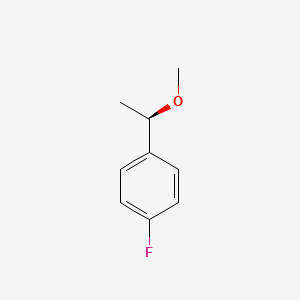
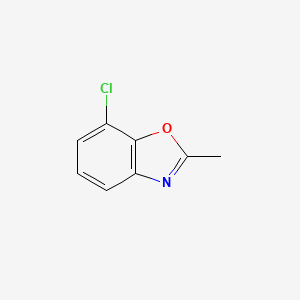
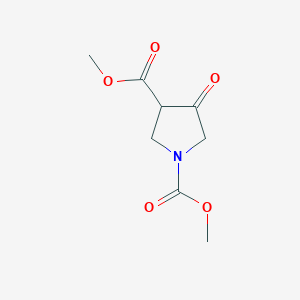
![1-[(3-fluorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B11722078.png)
![1-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11722080.png)
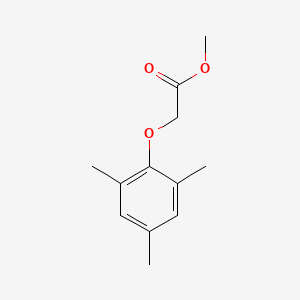
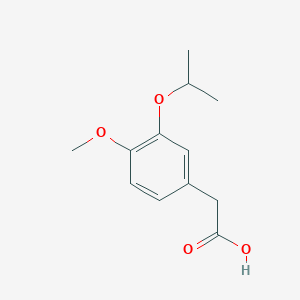
![3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid](/img/structure/B11722099.png)
